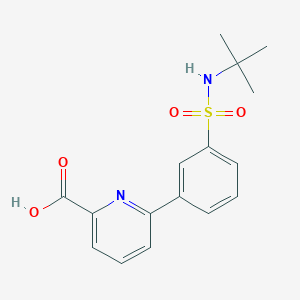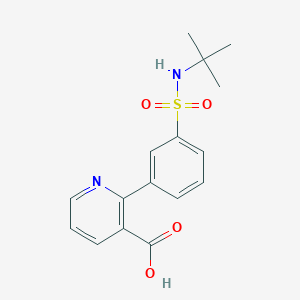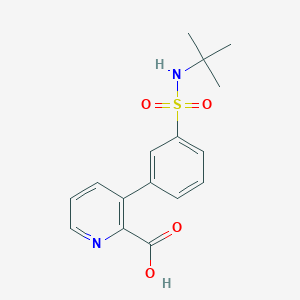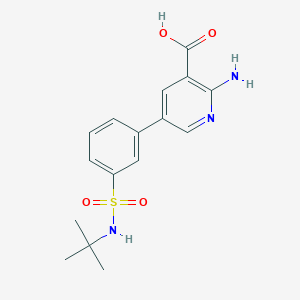
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-t-Butylsulfamoylphenyl)picolinic acid (6-TBS) is an organic compound with a molecular formula of C10H14NO3S. It is a colorless to yellowish solid with a melting point of 160-162°C. 6-TBS is a derivative of picolinic acid, which is a naturally occurring carboxylic acid found in plants and fungi. 6-TBS is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the production of medical imaging agents, such as MRI contrast agents.
Mécanisme D'action
The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions in the body and preventing them from being absorbed. It is also thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. It has also been shown to reduce the production of reactive oxygen species, as well as to reduce the levels of certain hormones, such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is not very soluble in water, making it difficult to use in some experiments.
Orientations Futures
The future of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% research is wide open. It could be used to develop new drug delivery systems, such as nanocapsules, nanospheres, and liposomes. It could also be used to study the mechanism of action of drugs, such as antifungal agents and antibiotics. It could be used to develop new drugs and to study the effects of drugs on the body. It could also be used to study the biochemical and physiological effects of 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the body. Additionally, 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of oxidative stress on cells, as well as to study the effects of metal ions on cellular processes.
Méthodes De Synthèse
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized from the reaction of 3-t-butylsulfamoylbenzoic acid and picolinic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 140-150°C. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide. The reaction is complete in approximately one hour.
Applications De Recherche Scientifique
6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in numerous scientific research studies. It has been used as a substrate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and medical imaging agents. It has also been used in the synthesis of drug delivery systems, such as nanocapsules, nanospheres, and liposomes. 6-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has also been used to study the mechanism of action of drugs, such as antifungal agents and antibiotics.
Propriétés
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKOMHPJGMNKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)

![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)


